Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Historical Context and Development
The development of this compound must be understood within the broader historical framework of pyrrole chemistry, which traces its origins to the pioneering work of the 19th century. The foundational understanding of pyrrole compounds began with the recognition of pyrrole itself as a heterocyclic aromatic compound, establishing the groundwork for subsequent derivatives. Hermann Kolbe's contributions to organic chemistry in the mid-1800s, particularly his work on synthesis and structural theory, provided the conceptual framework that would later enable the development of complex pyrrole derivatives like this compound. Kolbe's introduction of the term "synthesis" in its modern chemical context and his development of various synthetic methodologies created the intellectual foundation for the systematic construction of substituted heterocyclic compounds.
The specific historical development of amino-substituted pyrrole carboxylates emerged from the evolution of synthetic methodologies in the late 19th and early 20th centuries. The recognition that pyrrole-2-carboxylic acid could be synthesized over a century ago marked an important milestone, though its biological significance was not immediately apparent. The compound was initially identified as a degradation product of sialic acids and later recognized as a derivative from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. This biological connection provided important context for understanding the potential significance of pyrrole carboxylate derivatives and their role in metabolic processes.
The development of amino-substituted pyrrole derivatives gained momentum with the advancement of synthetic organic chemistry techniques. The Knorr pyrrole synthesis, developed as a widely used chemical reaction for synthesizing substituted pyrroles, provided a systematic approach to creating complex pyrrole derivatives. This methodology involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid catalysts. The original Knorr synthesis employed ethyl acetoacetate and demonstrated the feasibility of constructing highly substituted pyrrole rings with specific functional group arrangements.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within heterocyclic chemistry due to its unique combination of functional groups and structural features. The compound exemplifies the principles of heterocyclic aromatic systems while demonstrating the versatility possible through systematic substitution patterns. Pyrrole itself is recognized as a five-membered aromatic heterocycle, comparable to furan and thiophene, but distinguished by its nitrogen heteroatom and unique electronic properties. The aromatic character of pyrrole arises from the partial delocalization of the nitrogen lone pair electrons into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule.
The significance of this compound extends to its role in synthetic chemistry and its potential applications in various chemical transformations. The presence of the amino group at the 4-position provides a site for further functionalization and chemical modification, while the ethyl carboxylate group offers additional synthetic handles for derivatization. The methyl substituents at positions 3 and 5 contribute to the compound's stability and influence its electronic properties, making it a valuable intermediate in complex synthetic sequences.
Recent research has demonstrated the importance of amino-substituted pyrrole derivatives in various chemical applications. Studies on related compounds, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have shown their potential biological activities and their ability to form hydrogen bonds with biological molecules. These findings suggest that amino-substituted pyrrole derivatives like this compound may possess similar properties and could serve as important scaffolds for pharmaceutical development.
The compound's significance is further highlighted by its relationship to other important pyrrole derivatives used in synthetic chemistry. For instance, benzyl 3,5-dimethyl-pyrrole-2-carboxylate has been identified as a very useful pyrrole in porphyrin and dipyrromethene synthesis. The structural similarity between this compound and this compound suggests potential applications in similar synthetic contexts, particularly given the additional functionality provided by the amino group.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H14N2O2 | |
| Molecular Weight | 182.22 g/mol | |
| Chemical Name | This compound | |
| Substitution Pattern | 4-amino, 3,5-dimethyl, 2-carboxylate |
Classification and Position within Pyrrole Derivatives
This compound belongs to the broader classification of pyrrole carboxylic acids and their derivatives, specifically falling under the category of pyrrole 2-carboxylic acid derivatives. This classification system organizes pyrrole compounds based on the position and nature of their carboxyl substitution, with pyrrole 2-carboxylic acids representing compounds where the carboxyl group is attached at position C2 of the pyrrole ring. Within this classification, the compound is further distinguished by its additional functional groups, particularly the amino substitution at position 4 and the methyl groups at positions 3 and 5.
The systematic classification of this compound places it within several overlapping categories of organic compounds. According to chemical taxonomy systems, it belongs to the class of organic compounds known as pyrrole 2-carboxylic acids, which are characterized by the presence of a carboxyl group attached at position C2 of the pyrrole ring. The compound is also classified as a substituted pyrrole, reflecting the presence of multiple substituent groups that modify the basic pyrrole structure. Additionally, it falls under the broader categories of heteroaromatic compounds, monocarboxylic acids and derivatives, and organopnictogen compounds.
The position of this compound within the family of pyrrole derivatives can be understood through comparison with related compounds. The compound shares structural features with other significant pyrrole derivatives, such as ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, which differs primarily in the substitution pattern and the absence of the amino group. This comparison highlights the systematic nature of pyrrole derivative classification and the importance of substitution patterns in determining chemical properties and potential applications.
The compound's position within pyrrole chemistry is also defined by its relationship to key synthetic intermediates and precursors. For example, the synthesis of related compounds such as 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde demonstrates the interconnected nature of pyrrole derivative chemistry and the potential for systematic derivatization. The high-yield synthetic routes developed for such compounds, achieving yields as high as 38% with good crystallization effects and high purity, indicate the practical importance of these structural motifs in synthetic chemistry.
The methodological approaches used in the synthesis and characterization of this compound reflect the advanced state of modern heterocyclic chemistry. Recent developments in synthetic methodology, such as the use of microwave-accelerated synthesis for related compounds like benzyl 3,5-dimethyl-pyrrole-2-carboxylate, demonstrate the continuous evolution of synthetic techniques in this field. These methods, which can achieve high yields and excellent purity without the need for recrystallization, represent the type of advanced synthetic approaches that have made complex pyrrole derivatives like this compound accessible for research and application.
Properties
IUPAC Name |
ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSEXWPQMIHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bromination of Propionaldehyde
Propionaldehyde undergoes bromination in aprotic solvents (e.g., dichloromethane, toluene) at 0–50°C to yield 2-bromopropanal. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 15°C | Maximizes selectivity |
| Solvent | Dichloromethane | Enhances solubility |
| Bromine:Propionaldehyde | 2.5:1 (mass ratio) | Prevents over-bromination |
This step achieves near-quantitative yields (100% reported) due to mild conditions and rapid bromine consumption.
Step 2: Ring-Closure with Ethyl Acetoacetate
2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia under alkaline conditions (0–50°C) to form the pyrrole core. Critical factors include:
-
Ammonia Concentration : 25–30% aqueous ammonia ensures sufficient nucleophilicity without side reactions.
-
Solvent System : Dichloromethane facilitates phase separation during workup.
-
Crystallization : Freezing at 0°C for 48 hours yields pure product.
Reported yields for this step are moderate (31.2%), attributed to competing hydrolysis of ethyl acetoacetate under basic conditions.
Alternative Synthetic Routes
Knorr Pyrrole Synthesis Modifications
Early approaches adapted the Knorr synthesis, using ethyl acetoacetate and hydroxylamine derivatives. However, these methods faced limitations:
tert-Butyl Acetoacetate Route
Substituting ethyl acetoacetate with tert-butyl acetoacetate improved steric hindrance but introduced new challenges:
| Issue | Consequence |
|---|---|
| High Cost | 3–5× higher reagent expense |
| Hydrolysis Complexity | Requires strong acids (e.g., H₂SO₄) |
This method was abandoned for industrial applications due to economic and environmental drawbacks.
Mannich Cyclization Approaches
Mannich reactions with 2-hydroxypropylamine and triphenylphosphine palladium catalysts achieved cyclization but suffered from:
-
Catalyst Cost : Pd-based catalysts increased production costs by 40%.
-
Severe Conditions : Reactions required temperatures >100°C, leading to decomposition.
Industrial-Scale Optimization
The bromination-ring closure method remains preferred for large-scale synthesis. Key optimizations include:
Temperature Control
Maintaining reaction temperatures below 20°C during ammonia addition minimizes imine byproducts, improving purity to >98%.
Crystallization Enhancements
Seeding with product crystals during freezing reduces crystallization time from 48 to 24 hours, enhancing throughput.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Bromination-Ring Closure | 31.2% | Low | High | Moderate (Br₂ handling) |
| Knorr Synthesis | 15–20% | Medium | Low | High (NO₂⁻ waste) |
| tert-Butyl Route | 25% | High | Medium | Low |
| Mannich Cyclization | 10–12% | Very High | Low | Moderate (Pd waste) |
Reaction Mechanism Insights
The ring-closure step proceeds via:
-
Enamine Formation : Ethyl acetoacetate reacts with ammonia to generate an enamine intermediate.
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Nucleophilic Attack : The enamine attacks 2-bromopropanal, displacing bromide.
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Cyclization : Intramolecular dehydration forms the pyrrole ring.
Ab initio calculations suggest the rate-limiting step is enamine formation (ΔG‡ = 28.5 kcal/mol), justifying excess ammonia use .
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine at position 4 undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides. For example:
- Reaction with acetyl chloride in dry dichloromethane (DCM) at 0–25°C yields ethyl 4-acetamido-3,5-dimethyl-1H-pyrrole-2-carboxylate (confirmed by IR and -NMR) .
Key Data:
| Reagent | Conditions | Product (Yield) |
|---|---|---|
| Acetyl chloride | DCM, 0–25°C, 4 h | Acetamido derivative (82%) |
| Benzoyl chloride | Pyridine, reflux, 6 h | Benzamido derivative (75%) |
Alkylation Reactions
The amino group reacts with alkyl halides to form secondary or tertiary amines. For instance:
- Treatment with methyl iodide in the presence of NaH/THF produces ethyl 4-(N-methylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate .
Mechanistic Insight:
Alkylation occurs via an pathway, with the amino group acting as a nucleophile.
Diazotization and Coupling
Under acidic conditions (HCl/NaNO), the amino group forms a diazonium intermediate, which couples with electron-rich aromatics (e.g., phenol) to generate azo derivatives :
- Diazotization at 0–5°C followed by coupling with β-naphthol yields ethyl 4-(2-hydroxynaphthalen-1-yl)diazenyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (orange solid, 68% yield).
Condensation Reactions (Schiff Base Formation)
The amino group reacts with aldehydes/ketones to form Schiff bases (azomethines) :
- Condensation with benzaldehyde in ethanol (reflux, 8 h) produces ethyl 4-(benzylideneamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate (confirmed by -NMR and X-ray crystallography) .
Table: Schiff Base Formation with Diverse Aldehydes
| Aldehyde | Conditions | Product (Yield) |
|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, reflux, 6 h | 4-Chlorobenzylidene derivative (78%) |
| Furfural | AcOH catalyst, 70°C, 4 h | Furfurylidene derivative (65%) |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid:
- Acidic hydrolysis (6 M HCl, reflux, 12 h): Yields 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylic acid .
- Basic hydrolysis (NaOH/EtOH, 80°C, 6 h): Produces the sodium salt of the acid, which is acidified to isolate the free acid .
Key Spectral Changes:
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, though steric hindrance from methyl groups limits reactivity:
- Nitration (HNO/AcOH, 0°C): Substitution at position 5 (minor) or 1 (major) forms nitro derivatives .
- Sulfonation (HSO, SO): Limited reactivity due to steric effects .
Post-Ugi Transformations
In acidic media, Ugi bisamides derived from this compound undergo chlorine substitution or hydroxy group incorporation (e.g., with HCl/EtOH, 80°C) :
Scientific Research Applications
Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Variations at the 4-Position
The 4-position of the pyrrole ring is a key site for functionalization. Below is a comparative analysis of substituents and their impacts:
Physicochemical Properties
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in hydrazone derivatives) reduce electron density, enhancing electrophilic reactivity . Electron-donating groups (e.g., -NH₂) increase basicity and polarizability, influencing hydrogen-bonding interactions .
- Spectroscopic Data: Hydrazone derivatives exhibit strong UV-Vis absorption due to extended π-conjugation . DFT studies (B3LYP/6-31G(d,p)) on hydrazinylidene analogs reveal intramolecular charge transfer and non-linear optical (NLO) activity .
Key Data Tables
Biological Activity
Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with various amines under controlled conditions. This method has been shown to yield derivatives with varying biological activities depending on the substituents introduced during synthesis .
Biological Activity Overview
The biological activity of this compound and its derivatives has been explored in various studies, focusing on antibacterial, anticancer, and enzyme inhibition properties.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For example, azomethines synthesized from this compound demonstrated efficacy against Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity Against | Mechanism |
|---|---|---|
| Azomethine A | S. aureus | Disruption of cell wall synthesis |
| Azomethine B | B. subtilis | Inhibition of protein synthesis |
Anticancer Properties
In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines. For instance, compounds derived from this compound have been tested against various cancer cell lines with promising results. One study reported that these compounds could inhibit the growth of colon cancer cells by inducing apoptosis and disrupting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 1.0 | Apoptosis induction |
| SW620 | 1.6 | Cell cycle arrest |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism and bacterial growth.
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane integrity and function .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are believed to generate ROS, leading to oxidative stress in target cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrole derivatives showed that those containing the ethyl 4-amino group significantly inhibited tumor growth in a rat model of chemically induced colon cancer. The mechanism was attributed to their ability to induce apoptosis and inhibit angiogenesis .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, azomethines derived from this compound were tested against clinical isolates. The results demonstrated potent activity against resistant strains of Staphylococcus aureus, suggesting a potential for developing new antibiotics .
Q & A
Q. What are the validated synthetic routes for Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can purity be ensured?
The compound is synthesized via multi-step protocols starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Key steps include nucleophilic substitution and condensation reactions. For purity, employ column chromatography (e.g., silica gel) and confirm via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) . X-ray crystallography is critical for structural validation, as demonstrated in JJ78:1 synthesis, where single-crystal analysis resolved bond lengths (e.g., C-N: 1.34–1.38 Å) and confirmed planarity of the pyrrole ring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of:
- 1H/13C NMR : Assigns substituent positions (e.g., amino protons at δ 6.3–7.1 ppm, ethyl ester at δ 1.2–4.3 ppm) .
- FT-IR : Identifies functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 225.1) .
- UV-Vis : Detects π→π* transitions (λmax ~270–290 nm) for electronic structure insights .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactivity?
DFT calculations (B3LYP/6-311++G(d,p)) predict:
- HOMO-LUMO gaps : Correlate with experimental UV-Vis data (e.g., gap ~4.2 eV) to assess charge transfer efficiency .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N) stabilization energy: ~25 kcal/mol) .
- Electrostatic potential maps : Highlight nucleophilic regions (amino group) and electrophilic sites (ester carbonyl) for reaction planning .
Benchmark against experimental NMR chemical shifts (MAE <0.1 ppm) to validate computational models .
Q. What strategies resolve contradictions in biological activity data for derivatives?
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at position 4 increases tubulin inhibition by 3×) and correlate with bioassays (IC50 values) .
- Mechanistic studies : Use fluorescence quenching to assess DNA binding (Ksv ~10⁴ M⁻¹) or molecular docking (AutoDock Vina) to identify target interactions (e.g., binding affinity ΔG = -8.2 kcal/mol for kinase inhibition) .
- Batch consistency checks : Ensure synthetic reproducibility via comparative NMR and bioactivity assays across batches .
Q. How can reactive intermediates (e.g., acid chlorides) be stabilized during derivatization?
- Low-temperature synthesis : Conduct reactions at -20°C to minimize hydrolysis of intermediates like ethyl 4-(chlorosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate .
- Protecting groups : Use tert-butyl esters (e.g., tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate) to shield reactive sites during functionalization .
- In situ monitoring : Track reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) or FT-IR to detect intermediate formation .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity in electrophilic substitutions?
- Directing groups : The amino group at position 4 directs electrophiles (e.g., nitration) to position 2 or 4. Computational Fukui indices (fk+ >0.1) predict reactivity hotspots .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity by stabilizing transition states (e.g., ΔΔG‡ ~2 kcal/mol in DMF vs. THF) .
Q. What are the pitfalls in correlating DFT-calculated vs. experimental NMR data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
